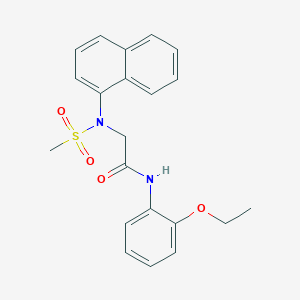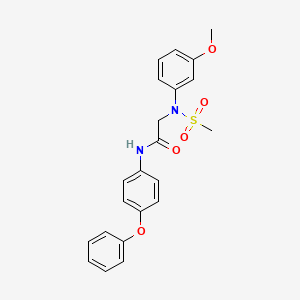
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, commonly known as MPPG, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPPG is an antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Mécanisme D'action
MPPG acts as a competitive antagonist of the N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide receptor, which is a G protein-coupled receptor that is involved in various physiological and pathological processes in the brain. The this compound receptor is primarily located in the hippocampus, amygdala, and cortex regions of the brain and plays a critical role in regulating synaptic plasticity, learning, and memory. MPPG binds to the this compound receptor and prevents the activation of downstream signaling pathways, leading to a reduction in the excitatory neurotransmission.
Biochemical and Physiological Effects:
MPPG has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter in the brain, and improve the cognitive function in animal models. It has also been shown to have neuroprotective effects and can reduce the damage caused by various neurotoxins in the brain. MPPG has been extensively studied in animal models and has shown promising results in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MPPG in lab experiments has several advantages and limitations. MPPG is a highly selective antagonist of the N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide receptor and can be used to study the role of this receptor in various physiological and pathological processes in the brain. It is also relatively stable and can be easily administered to animal models. However, the use of MPPG in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the use of MPPG in scientific research. It can be used to study the role of the N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide receptor in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It can also be used to study the effects of chronic stress on the brain and the potential therapeutic effects of MPPG in reducing the damage caused by stress. Further research is needed to explore the potential use of MPPG in clinical settings and to develop more efficient synthesis methods for this compound.
Conclusion:
MPPG is a synthetic compound that has been extensively studied for its potential use in scientific research. It acts as an antagonist of the this compound receptor and has various biochemical and physiological effects. The use of MPPG in lab experiments has several advantages and limitations, and there are several future directions for its use in scientific research. MPPG has the potential to be used as a therapeutic agent in various neurological disorders, and further research is needed to explore its clinical potential.
Applications De Recherche Scientifique
MPPG has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects and can modulate various physiological and pathological processes in the brain. MPPG is primarily used as an antagonist of the N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide receptor, which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-28-21-10-6-7-18(15-21)24(30(2,26)27)16-22(25)23-17-11-13-20(14-12-17)29-19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIFPXBHKPHCSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3452402.png)
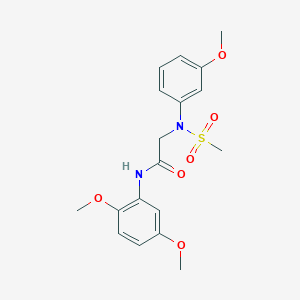

![5-(methylthio)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3452428.png)
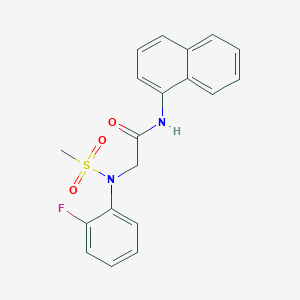
![N~1~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3452447.png)
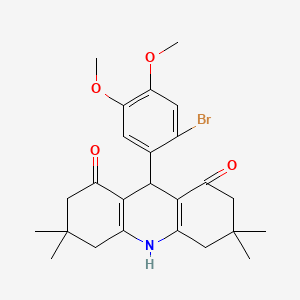
![2-[benzyl(phenylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B3452451.png)
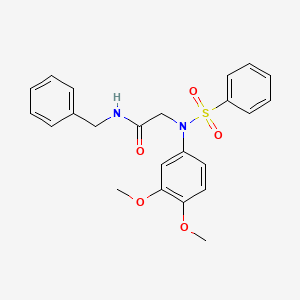
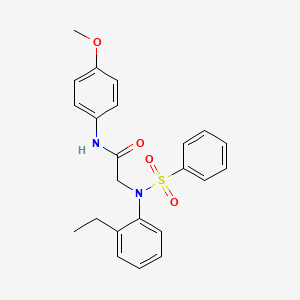
![ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3452473.png)
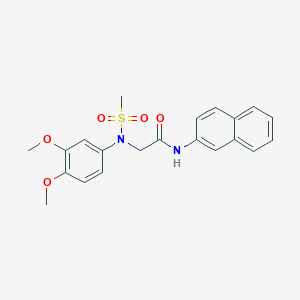
![methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3452501.png)
